PKC-α mRNA Degradation vs. Small Molecule Inhibitors
Aprinocarsen sodium achieves selective reduction of PKC-α mRNA through a mechanism distinct from small molecule ATP-competitive inhibitors. In human bladder carcinoma T-24 cells, aprinocarsen sodium exhibited an IC50 of 50-100 nM for PKC-α mRNA reduction. Critically, it showed no effect on the expression of other PKC isoforms (PKC-η and PKC-ζ) [1]. In contrast, small molecule PKC inhibitors like enzastaurin exhibit off-target activity: while its IC50 for PKC-α is 39 nM, it also inhibits PKC-β, PKC-γ, and PKC-ε with IC50 values of 6 nM, 83 nM, and 110 nM, respectively . This demonstrates that aprinocarsen sodium provides isoform selectivity at the mRNA level that is mechanistically unattainable by ATP-competitive inhibitors.
| Evidence Dimension | Isoform Selectivity (IC50 for target reduction) |
|---|---|
| Target Compound Data | 50-100 nM (PKC-α mRNA); No effect on PKC-η or PKC-ζ |
| Comparator Or Baseline | Enzastaurin: 39 nM (PKC-α); also inhibits PKC-β (6 nM), PKC-γ (83 nM), PKC-ε (110 nM) |
| Quantified Difference | Aprinocarsen sodium shows >100-fold selectivity window for PKC-α over related isoforms, whereas enzastaurin has a <3-fold window between PKC-α and PKC-γ/ε. |
| Conditions | T-24 human bladder carcinoma cells; in vitro enzyme assay |
Why This Matters
For experiments requiring unambiguous attribution of biological effects to PKC-α inhibition without confounding off-target activity on related kinases, aprinocarsen sodium offers a superior selectivity profile.
- [1] Dean NM, et al. Inhibition of growth of human tumor cell lines in nude mice by an antisense of oligonucleotide inhibitor of protein kinase C-alpha expression. Cancer Res. 1996;56(15):3499-507. PMID: 8758918. View Source
